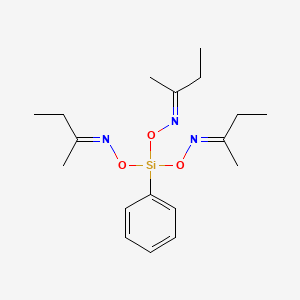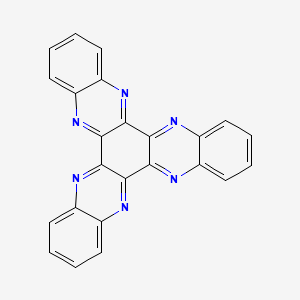
2-Butanone, O,O',O''-(phenylsilylidyne)trioxime
Übersicht
Beschreibung
“2-Butanone, O,O’,O’'-(phenylsilylidyne)trioxime” is a clear to straw-colored liquid with a mild odor . It is used as a crosslinker in the manufacturing of 1-part neutral cure silicone sealant .
Molecular Structure Analysis
The molecular formula of “2-Butanone, O,O’,O’'-(phenylsilylidyne)trioxime” is C18H29N3O3Si . The IUPAC name is (E)-N-[bis[(E)-butan-2-ylideneamino]oxy]-phenylsilyl]oxybutan-2-imine . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
The molecular weight of “2-Butanone, O,O’,O’'-(phenylsilylidyne)trioxime” is 363.5 g/mol . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 10 rotatable bonds . The exact mass and monoisotopic mass are both 363.19781833 g/mol .Wissenschaftliche Forschungsanwendungen
Separation and Analysis Techniques
- High-resolution gas chromatography has been used to separate the stereoisomers of silylated oxime isomers, including those related to 2-butanone. This technique allows for the detailed analysis of isomer ratios and has implications for understanding the chemical behavior of these compounds in analytical contexts (Yanagi et al., 1994).
Synthesis and Chemical Reactions
- Research on the synthesis of 4-phenyl-2-butanone, a medium important for medicinal applications, highlights the versatility of reactions involving butanone derivatives. These synthetic pathways provide insights into the broader utility of butanone compounds in pharmaceutical manufacturing (Jiangli Zhang, 2005).
- Studies on the gas-phase reactions of ozone with alkenes and monoterpenes, where 2-butanone derivatives act as radical scavengers, illustrate the importance of these compounds in atmospheric chemistry and environmental monitoring (Chew & Atkinson, 1996).
Biochemical and Environmental Applications
- The production of 2-butanone and butanol in Saccharomyces cerevisiae has been demonstrated, highlighting the potential of microbial pathways for the production of biofuels and industrial chemicals. This research underscores the biotechnological applications of butanone derivatives in renewable energy and green chemistry (Ghiaci, Norbeck, & Larsson, 2014).
Catalysis and Material Science
- The dehydration of bio-based 2,3-butanediol to produce butanone over boric acid modified HZSM-5 zeolites represents an innovative approach in catalysis and material science, offering sustainable methods for chemical production from renewable resources (Zhang et al., 2012).
Safety and Hazards
The safety data sheet (SDS) for “2-Butanone, O,O’,O’'-(phenylsilylidyne)trioxime” indicates that it may cause an allergic skin reaction and may cause damage to organs through prolonged or repeated exposure . Personal protective equipment should be used as required, and release to the environment should be avoided .
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
Phenyltris(methylethylketoximio)silane is known to readily hydrolyze upon contact with moisture . This suggests that it may interact with its targets through a hydrolysis reaction, leading to the formation of new compounds.
Pharmacokinetics
Its water solubility is reported to be 3663g/L , which could influence its bioavailability and distribution.
Result of Action
It’s used as a crosslinker in the manufacturing of 1-part neutral cure silicone sealant , suggesting that it may induce cross-linking reactions in certain contexts.
Action Environment
Environmental factors such as temperature, humidity, and pH could potentially influence the action, efficacy, and stability of Phenyltris(methylethylketoximio)silane. For instance, its hydrolytic sensitivity indicates that it reacts slowly with moisture/water , suggesting that humidity could influence its reactivity.
Eigenschaften
IUPAC Name |
(E)-N-[bis[[(E)-butan-2-ylideneamino]oxy]-phenylsilyl]oxybutan-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3Si/c1-7-15(4)19-22-25(23-20-16(5)8-2,24-21-17(6)9-3)18-13-11-10-12-14-18/h10-14H,7-9H2,1-6H3/b19-15+,20-16+,21-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBQRJBETDMEFN-ILRZCOILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO[Si](C1=CC=CC=C1)(ON=C(C)CC)ON=C(C)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/O[Si](O/N=C(/CC)\C)(O/N=C(/CC)\C)C1=CC=CC=C1)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Butanone, 2,2',2''-[O,O',O''-(phenylsilylidyne)trioxime] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Butanone, O,O',O''-(phenylsilylidyne)trioxime | |
CAS RN |
34036-80-1 | |
| Record name | 2-Butanone, 2,2',2''-(O,O',O''-(phenylsilylidyne)trioxime) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034036801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanone, 2,2',2''-[O,O',O''-(phenylsilylidyne)trioxime] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-butanone-O,O',O''-(phenylsilylidyne)trioxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-butanone-O,O',O''-(phenylsilylidyne)trioxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,7,12-Triamino-5H-diindeno[1,2-a:1',2'-c]fluorene-5,10,15-trione](/img/structure/B3069219.png)


![1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B3069240.png)
![Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarbaldehyde](/img/structure/B3069250.png)
![Cobalt(2+);2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-5,15,24,34-tetramine](/img/structure/B3069255.png)



![3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3069286.png)